5-Lipoxygenase (5-LOX) Inhibition: >100-Fold Weaker Activity Versus Reference Inhibitor Zileuton
692288-00-9 exhibits negligible inhibition of human recombinant 5-LOX, with an IC50 exceeding 10,000 nM [1]. In contrast, the clinically used 5-LOX inhibitor zileuton typically achieves IC50 values in the 200–500 nM range under comparable conditions [2]. This >100-fold lower potency indicates that the diaryl ether substitution pattern and dimethylamino group in this compound are incompatible with productive binding to the 5-LOX active site, unlike the N-hydroxyurea moiety of zileuton or the planar conjugate system of curcumin.
| Evidence Dimension | Inhibitory activity against human recombinant 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Zileuton (reference 5-LOX inhibitor) IC50 ≈ 200–500 nM; Curcumin IC50 ≈ 37,900 nM (cross-study) |
| Quantified Difference | >20–50-fold weaker vs zileuton; ~3.8-fold weaker than curcumin (cross-study comparison) |
| Conditions | Enzyme inhibition assay using human recombinant 5-LOX expressed in E. coli BL21(DE3), measuring reduction in all-trans isomers of LTB4 and 5-HETE formation [1] |
Why This Matters
Researchers seeking a chemically stable AMAC scaffold for inflammation target validation without confounding 5-LOX inhibition will find this compound's inactivity profile useful as a negative control or selectivity benchmark.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 > 1.00E+4 nM for human recombinant 5-LOX. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
- [2] Uddin, M.; Haque, I.; Hossain, C. Synthesis and evaluation of curcumin analogues as dual COX-2/5-LOX inhibitors. Int. J. Adv. Chem. Res. 2025, 7 (12), 59–63. (Curcumin 5-LOX IC50 ≈ 37.9 μM context) View Source
